5-クロロ-2,4-ジメトキシベンゼン-1-スルホニルクロリド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

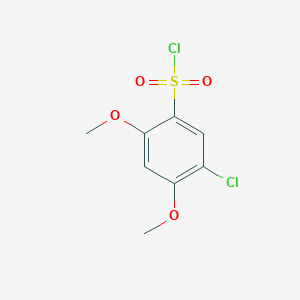

5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H8Cl2O4S. It is a derivative of benzene, featuring chloro, methoxy, and sulfonyl chloride functional groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

科学的研究の応用

有機合成:求電子置換反応

5-クロロ-2,4-ジメトキシベンゼン-1-スルホニルクロリド: は、特に求電子置換反応において、有機合成における貴重な試薬です . そのスルホニルクロリド基は求電子剤として作用し、芳香族化合物と反応してスルホニル官能基を導入します。この変換は、医薬品や農薬における複雑な分子の合成に不可欠です。

作用機序

Mode of Action

The mode of action of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride is likely to involve electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride typically involves the chlorosulfonation of 5-Chloro-2,4-dimethoxybenzene. This reaction is carried out using chlorosulfonic acid as the sulfonating agent. The reaction conditions usually include maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods: In industrial settings, the production of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

化学反応の分析

Types of Reactions: 5-Chloro-2,

生物活性

5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride (CAS No. 1483-28-9) is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound serves as an important synthetic intermediate in the development of various pharmaceutical agents, particularly in the realm of anticancer and antimicrobial drugs. This article provides a comprehensive overview of its biological activity, focusing on key research findings, mechanisms of action, and relevant case studies.

The biological activity of sulfonyl chlorides, including 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride, is primarily attributed to their electrophilic nature. These compounds can undergo nucleophilic attack by biological molecules, leading to various modifications that can impact cellular functions. The primary mechanisms include:

- Electrophilic Aromatic Substitution : The sulfonyl chloride group can react with nucleophiles in proteins and nucleic acids, potentially altering their activity.

- Inhibition of Enzymatic Activity : By modifying active sites on enzymes, these compounds can inhibit critical biochemical pathways.

Anticancer Activity

Research has indicated that 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride exhibits significant anticancer properties. A study synthesized various derivatives and tested them against multiple cancer cell lines, including breast (MCF-7 and MDA-MB-231) and colorectal (Caco-2 and HCT-116) cancer cells. The findings are summarized in Table 1.

| Compound | Cell Line | Inhibition (%) | Selectivity Index |

|---|---|---|---|

| 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride | MCF-7 | 80% | 2.5 |

| MDA-MB-231 | 85% | 3.0 | |

| Caco-2 | 91% | 4.0 | |

| HCT-116 | 88% | 3.5 |

The compound showed a notable ability to inhibit tumor cell growth through mechanisms involving cell cycle arrest at the G2/M phase and inhibition of tubulin polymerization .

Case Studies

- Synthesis and Evaluation : A study detailed the synthesis of several sulfonamide derivatives from 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride and evaluated their biological activities against cancer cell lines. The best-performing compounds exhibited over 80% inhibition across multiple cell types .

- Molecular Docking Studies : Molecular docking studies have shown that derivatives bind effectively to the colchicine-binding site on tubulin, which is critical for their anticancer activity. This interaction suggests a mechanism where these compounds disrupt microtubule dynamics, leading to cell cycle arrest .

特性

IUPAC Name |

5-chloro-2,4-dimethoxybenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O4S/c1-13-6-4-7(14-2)8(3-5(6)9)15(10,11)12/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTZVKXMOKCJPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1S(=O)(=O)Cl)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50507711 |

Source

|

| Record name | 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78046-28-3 |

Source

|

| Record name | 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。